molecular formula C12H10N6OS B2678225 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 2034430-05-0

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone

Cat. No. B2678225
CAS RN: 2034430-05-0
M. Wt: 286.31
InChI Key: RWJVVFBEQCGMFW-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C12H10N6OS and its molecular weight is 286.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The chemical structure of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone suggests it could play a role in the synthesis and reactivity of heterocyclic compounds, which are of significant interest due to their potential pharmacological activities. For example, the methodology involving diazotization of 2-amino-1,3,4-thiadiazoles to produce 1,2,3-triazole derivatives underlines the chemical reactivity of related compounds and their utility in generating a diverse array of biologically active heterocycles (Pokhodylo et al., 2018).

Antibacterial and Antifungal Applications

Compounds with structural elements similar to this compound have shown promise in antibacterial and antifungal applications. For instance, novel synthetic methods have led to the development of 1,2,3-triazole derivatives evaluated for their antibacterial and antifungal activities, demonstrating the potential of these compounds in therapeutic applications (Rajasekaran et al., 2006).

Anticonvulsant Evaluation

The exploration of 1,2,3-triazole derivatives for anticonvulsant activities highlights the pharmaceutical relevance of triazole-containing compounds. The synthesis and evaluation of novel 1,2,3-triazole derivatives have led to findings of significant anticonvulsant activities, underscoring the therapeutic potential of these molecules in managing seizure disorders (Rajasekaran et al., 2006).

Pharmacological Evaluation

The synthesis of nitrogen and sulfur-containing heterocyclic compounds, including triazole derivatives, has been directed towards their pharmacological evaluation. This includes screening for antibacterial and antifungal properties, which are critical for developing new therapeutic agents against resistant strains of bacteria and fungi (Mistry & Desai, 2006).

Antitumoral Activity

A recent study on the synthesis of 1,2,3-triazolo[3,4-b][1,3,4]thiadiazine derivatives demonstrated promising in vitro antiviral and antitumoral activities. This suggests that compounds structurally related to this compound could be potential candidates for cancer therapy, highlighting the importance of structural modifications in enhancing biological activities (Jilloju et al., 2021).

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS/c19-12(8-1-2-10-11(5-8)15-20-14-10)17-6-9(7-17)18-4-3-13-16-18/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJVVFBEQCGMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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